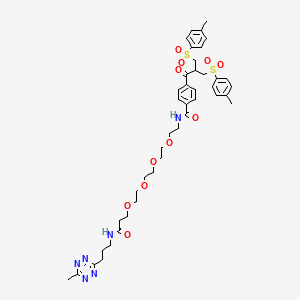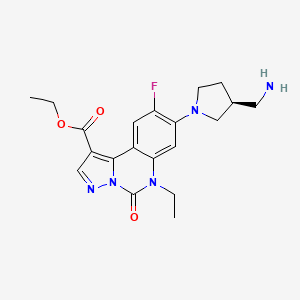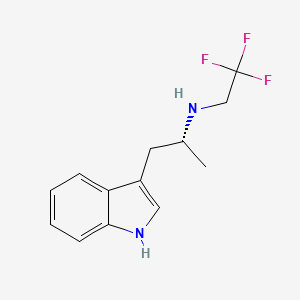
(R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include indole and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or platinum-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield the corresponding reduced form of the compound.
科学研究应用
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds that share the indole core structure but differ in their substituents.
Trifluoroethylamines: Compounds that contain the trifluoroethylamine group but differ in their overall structure.
The uniqueness of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine lies in its specific combination of the indole and trifluoroethylamine groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H15F3N2 |
|---|---|
分子量 |
256.27 g/mol |
IUPAC 名称 |
(2R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C13H15F3N2/c1-9(18-8-13(14,15)16)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,9,17-18H,6,8H2,1H3/t9-/m1/s1 |
InChI 键 |
ZGLNHSCSGHYBCC-SECBINFHSA-N |
手性 SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
规范 SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
![Disodium heptahydrate 3-amino-1-hydroxy-1-[(oxidophosphonoyl)oxy]propyl phosphonate](/img/structure/B15073968.png)
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
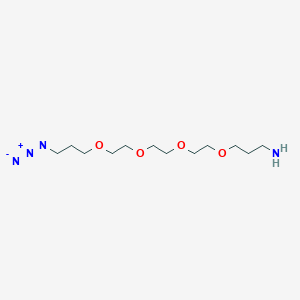
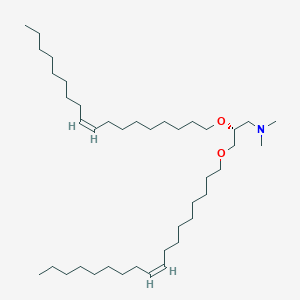
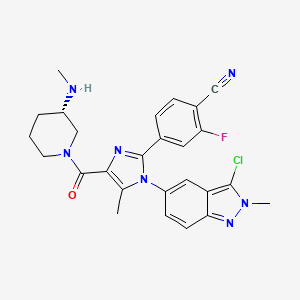
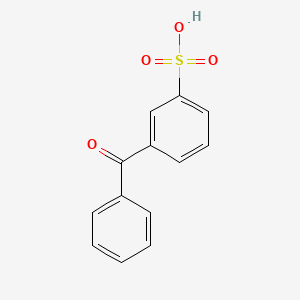
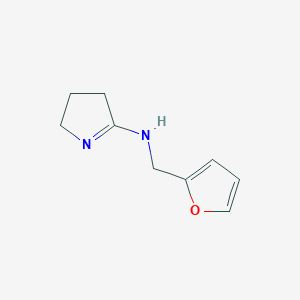
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
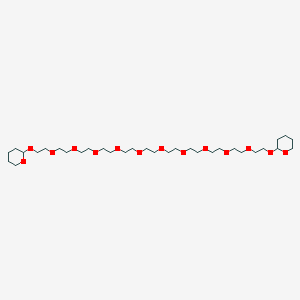
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
